2-Methyl-1,3,5-oxathiazepane-4-thione
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Overview
Description
2-Methyl-1,3,5-oxathiazepane-4-thione is a heterocyclic compound with the molecular formula C₅H₉NOS₂. It is characterized by a seven-membered ring containing oxygen, sulfur, and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,5-oxathiazepane-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an epoxide in the presence of a base, leading to the formation of the oxathiazepane ring . The reaction conditions often require mild temperatures and solvents such as methanol or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3,5-oxathiazepane-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-1,3,5-oxathiazepane-4-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3,5-oxathiazepane-4-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, or other cellular processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane-2-thione: A five-membered ring compound with similar sulfur and oxygen atoms.
1,3-Thiazolidine-2-thione: Another five-membered ring compound with sulfur and nitrogen atoms.
1,3,4-Oxadiazole: A five-membered ring compound with oxygen and nitrogen atoms.
Uniqueness
2-Methyl-1,3,5-oxathiazepane-4-thione is unique due to its seven-membered ring structure, which provides distinct chemical and physical properties compared to the smaller five-membered ring compounds. This uniqueness makes it a valuable compound for specific applications where larger ring systems are advantageous .
Properties
CAS No. |
150858-93-8 |
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Molecular Formula |
C5H9NOS2 |
Molecular Weight |
163.3 g/mol |
IUPAC Name |
2-methyl-1,3,5-oxathiazepane-4-thione |
InChI |
InChI=1S/C5H9NOS2/c1-4-7-3-2-6-5(8)9-4/h4H,2-3H2,1H3,(H,6,8) |
InChI Key |
GIGCVIISEDVNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCCNC(=S)S1 |
Origin of Product |
United States |
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